molecular formula C14H21NO4 B4949988 4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine CAS No. 136547-41-6

4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine

Cat. No.: B4949988
CAS No.: 136547-41-6
M. Wt: 267.32 g/mol
InChI Key: XSVOGFYKOGCGOL-UHFFFAOYSA-N
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Description

4-((2-Oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl)morpholine is a heterocyclic compound featuring a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) linked via a carbonyl group to a 1-oxaspiro[4.5]dec-2-one system. The spirocyclic component introduces conformational rigidity, which can influence the compound’s reactivity, solubility, and biological activity .

Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization . For instance, the crystal structure of a closely related compound, 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2-methylprop-2-enoate, was determined using these programs, revealing key bond lengths and angles critical for understanding its stability .

Properties

IUPAC Name

4-(morpholine-4-carbonyl)-1-oxaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c16-12-10-11(13(17)15-6-8-18-9-7-15)14(19-12)4-2-1-3-5-14/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVOGFYKOGCGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929471
Record name 4-(Morpholine-4-carbonyl)-1-oxaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136547-41-6
Record name Morpholine, 4-((2-oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136547416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Morpholine-4-carbonyl)-1-oxaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the spirocyclic structure. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, alkyl groups, and other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-((2-Oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl)morpholine and its analogs:

Compound Name Molecular Formula Key Substituents Applications/Properties References
4-((2-Oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl)morpholine C₁₄H₁₉NO₄ Morpholine, 1-oxaspiro[4.5]dec-2-one Limited data; likely explored for biological activity due to spirocyclic rigidity
Spirodiclofen
(3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate)
C₂₁H₂₄Cl₂O₄ 2,4-Dichlorophenyl, dimethylbutyrate Acaricide; targets mites in crops like hops and coffee
3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl pivalate C₂₀H₂₂Cl₂O₄ 2,4-Dichlorophenyl, pivalate ester Agrochemical intermediate; exhibits enhanced hydrolytic stability compared to butyrate
4-(1,4-Dioxaspiro[4.5]dec-8-yl)morpholine C₁₂H₂₁NO₃ 1,4-Dioxaspiro[4.5]decane, morpholine Specialty chemical; potential use in polymer or pharmaceutical synthesis
4-(Benzenesulfonyl)morpholine C₁₀H₁₃NO₃S Benzenesulfonyl, morpholine Studied under high pressure (Raman/IR); conformational changes observed at ~1.7 GPa

Key Findings:

Bioactivity and Substituent Effects :

  • Spirodiclofen’s acaricidal activity is attributed to its 2,4-dichlorophenyl group and ester side chain, which enhance lipophilicity and target binding . In contrast, the unsubstituted morpholine-spirocyclic compound (target molecule) may lack this specificity but could serve as a scaffold for drug discovery due to its rigid spirocyclic core .
  • The pivalate ester in the compound from improves stability against hydrolysis compared to smaller esters (e.g., butyrate), a critical factor in agrochemical formulations .

Conformational Flexibility :

  • The 1-oxaspiro[4.5]dec-2-one system imposes puckering constraints on the cyclohexane ring, as described by Cremer and Pople’s ring puckering coordinates . This rigidity contrasts with the more flexible 1,4-dioxaspiro[4.5]decane system in 4-(1,4-dioxaspiro[4.5]dec-8-yl)morpholine, which may influence solubility and crystallinity .

Spectroscopic and Crystallographic Data :

  • High-pressure Raman studies on 4-(benzenesulfonyl)morpholine revealed phase transitions at ~1.7 GPa, linked to C–H···O hydrogen bonding and van der Waals interactions . Similar studies on the target compound could elucidate its stability under stress.
  • Crystal structures of analogs (e.g., ) show spirocyclic torsion angles of ~85°, consistent with steric demands of substituents .

Biological Activity

4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₀H₁₃NO₃
  • Molecular Weight : 197.22 g/mol
  • CAS Number : 1004-57-5

The unique spirocyclic structure contributes to its biological properties, particularly in interactions with biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis pathway often includes cyclization reactions and functional group modifications to achieve the desired spiro compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds have shown efficacy against various bacterial strains and fungi.

CompoundActivityReference
3c90% inhibition of M. tuberculosis H37Rv
E-5-[1-(4-Phenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en]Antifungal against Fusarium graminearum

The proposed mechanism of action for these compounds often involves inhibition of key enzymes or disruption of cellular processes in pathogens. For example, some studies suggest that spiro compounds may inhibit protein synthesis or interfere with cell wall biosynthesis in bacteria.

Case Study 1: Antituberculosis Activity

A study evaluated the antituberculosis activity of various synthesized spiro compounds, including those related to this compound. Compound 3c exhibited a remarkable 90% inhibition rate against Mycobacterium tuberculosis H37Rv, highlighting the potential for developing new antitubercular agents based on this scaffold .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of E-5-[1-(4-Phenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en] derivatives against various fungal pathogens such as Phytophthora capsica and Botrytis cinerea. The results indicated significant antifungal activity, suggesting that modifications to the spiro structure could enhance efficacy .

Q & A

Basic: What are the recommended methods for determining the crystal structure of 4-((2-Oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl)morpholine?

To determine the crystal structure, employ single-crystal X-ray diffraction (SCXRD) . Refine the data using SHELXL for high-precision small-molecule refinement . Validate the structure with WinGX for graphical representation and symmetry checks . For thermal ellipsoid visualization, use ORTEP-3 to confirm atomic displacement parameters . Cross-reference bond lengths and angles with spirodiclofen derivatives (e.g., C=O bond ~1.21 Å, spiro C-O ~1.43 Å) .

Basic: How can the spiro[4.5]decane core be synthesized for this compound?

The spiro[4.5]decane moiety is synthesized via acid-catalyzed cyclization of γ,δ-unsaturated ketones, as demonstrated in spirodiclofen synthesis . Key steps:

React 2,4-dichlorophenyl precursors with cyclic ketones under BF₃ catalysis.

Introduce the morpholine carbonyl group via Steglich esterification (DCC/DMAP) to minimize steric hindrance .

Purify via silica gel chromatography (hexane:EtOAc, 3:1) and recrystallize in ethanol for >98% purity .

Advanced: What computational approaches predict the spiro system's conformational dynamics?

Apply Cremer-Pople puckering coordinates to quantify ring puckering in the spiro system . Use DFT calculations (B3LYP/6-311+G(d,p)) to model puckering amplitudes (e.g., Q₂ = 0.45–0.55 Å for similar oxaspiro compounds). Compare with SCXRD data to validate torsional angles (e.g., θ ≈ 53–57° for spiro C-O-C bonds) . Software like Gaussian or ORCA can map energy landscapes for pseudorotation pathways.

Advanced: How to analyze pressure-induced conformational changes using spectroscopy?

Use high-pressure Raman/IR spectroscopy (0–3.5 GPa) to study phase transitions. Key observations:

  • C-H stretching modes (2980–3145 cm⁻¹) split under pressure (e.g., 3070/3085 cm⁻¹ merging at 2.5 GPa) .
  • Ring puckering modes (1175 cm⁻¹) split into doublets (1170/1177 cm⁻¹) at 1.7 GPa, indicating conformational strain .
    Correlate spectral shifts with DFT-derived vibrational modes to identify pressure-sensitive functional groups.

Basic: What spectroscopic techniques confirm the compound's structure post-synthesis?

  • ¹H/¹³C NMR : Identify morpholine protons (δ 3.6–3.8 ppm) and spirodecane carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (1700–1750 cm⁻¹) and morpholine C-O-C (1100–1150 cm⁻¹) .
  • HRMS : Validate molecular ion ([M+H]⁺ expected m/z ~306.15) and fragmentation patterns .

Advanced: How to design SAR studies for biological activity assessment?

Modify substituents : Vary the morpholine carbonyl group and spirodecane substituents (e.g., Cl, CH₃).

Test bioactivity : Screen against acetylcholinesterase (AChE) or cytochrome P450 enzymes using in vitro assays .

Molecular docking : Use AutoDock Vina to predict binding affinities. Compare with spirodiclofen’s acaricidal mechanism (Ki ~0.1 nM) .

Basic: What are the challenges in achieving regioselective acylations during synthesis?

Steric hindrance from the spiro system necessitates:

  • Optimized coupling agents : Use EDCl/HOBt instead of DCC for bulky substrates.
  • Low-temperature reactions (0–5°C) to reduce byproduct formation.
  • TLC monitoring (hexane:EtOAc, 1:1) to track reaction progress .

Advanced: How does ring puckering influence the compound's reactivity?

Puckering alters electron density:

  • Nucleophilic sites : Enhanced electrophilicity at the carbonyl oxygen (Fukui indices: f⁻ ≈ 0.12) due to spiro strain .
  • Hydrogen bonding : C-H···O interactions (2.8–3.2 Å) stabilize specific conformers, affecting solubility .
    Validate via NBO analysis to quantify hyperconjugative interactions.

Basic: What methods ensure purity and stability during storage?

  • HPLC : Use a C18 column (acetonitrile:H₂O = 70:30) to assess purity (>98%) .
  • Stability tests : Conduct accelerated aging (40°C/75% RH for 6 months) with periodic NMR checks.
  • Storage : Argon atmosphere at -20°C in amber vials to prevent oxidation .

Advanced: How to resolve contradictions between computational and experimental spectral data?

Re-optimize DFT parameters : Include solvent effects (PCM model) and dispersion corrections (D3-BJ) .

Pressure-dependent IR : Detect hidden conformers (e.g., 3129 cm⁻¹ mode at 1.7 GPa) .

Dynamic NMR : Analyze coalescence temperatures for slow-exchanging protons (ΔG‡ ≈ 50–60 kJ/mol) .

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